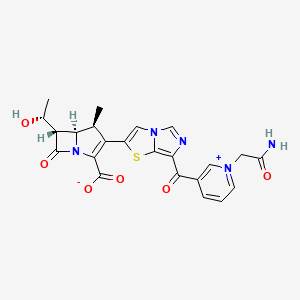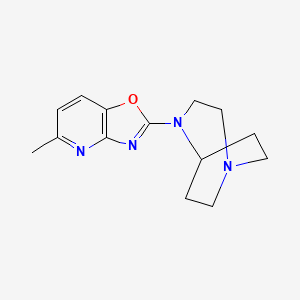
CP-810123
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-810123 is a novel compound that acts as an agonist for the alpha 7 nicotinic acetylcholine receptor. This receptor is implicated in the regulation of cognitive processes such as memory and attention. This compound has shown promise as a therapeutic agent for the treatment of cognitive impairments associated with psychiatric or neurological disorders, including schizophrenia and Alzheimer’s disease .
Preparation Methods
The synthesis of CP-810123 involves several steps, starting with the preparation of the mother liquor. For instance, 2 mg of the compound is dissolved in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
CP-810123 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dimethyl sulfoxide for dissolution and other solvents for reaction facilitation. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure but exhibit different functional groups .
Scientific Research Applications
CP-810123 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of alpha 7 nicotinic acetylcholine receptors. In biology and medicine, it is investigated for its potential to treat cognitive impairments associated with psychiatric or neurological disorders. The compound has shown efficacy in preclinical models of cognitive deficits, making it a valuable tool for research in these fields .
Mechanism of Action
The mechanism of action of CP-810123 involves its binding to the alpha 7 nicotinic acetylcholine receptor. This receptor is a ligand-gated cation channel that, when activated by this compound, facilitates the release of neurotransmitters such as glutamate and gamma-aminobutyric acid. This action enhances synaptic transmission and improves cognitive functions such as memory and attention .
Comparison with Similar Compounds
CP-810123 is compared with other alpha 7 nicotinic acetylcholine receptor agonists such as PHA-543613 and PHA-568487. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and side effect profiles. This compound is noted for its rapid brain penetration, high oral bioavailability, and favorable human ether-a-go-go profiles, making it a unique and promising candidate for further development .
Similar Compounds
- PHA-543613
- PHA-568487
- EVP-6124
- GTS-21
- AQW051
These compounds are also being investigated for their potential to treat cognitive deficits associated with psychiatric or neurological disorders .
Properties
CAS No. |
439608-12-5 |
|---|---|
Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H18N4O/c1-10-2-3-12-13(15-10)16-14(19-12)18-9-8-17-6-4-11(18)5-7-17/h2-3,11H,4-9H2,1H3 |
InChI Key |
BSNKYWSMUAGMDO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4 |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(5-methyloxazolo(4,5-b)pyridin-2-yl)-1,4-diazabicyclo(3.2.2)nonane CP 810,123 CP 810123 CP-810,123 CP-810123 CP810,123 CP810123 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


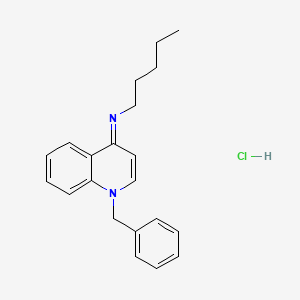
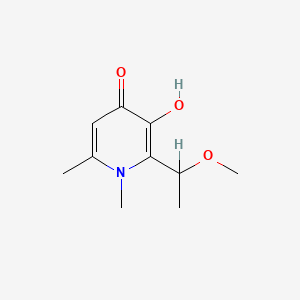
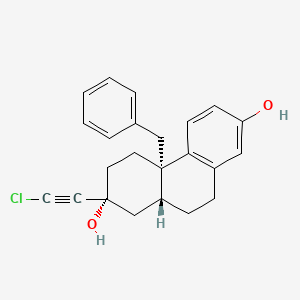

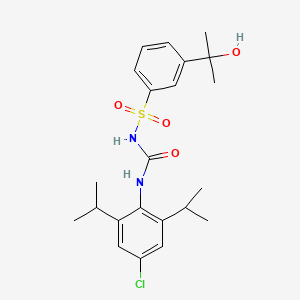
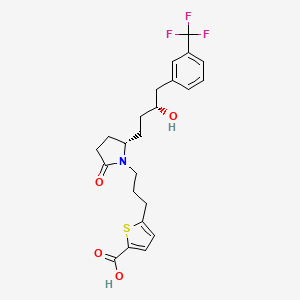

![N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride](/img/structure/B1669496.png)
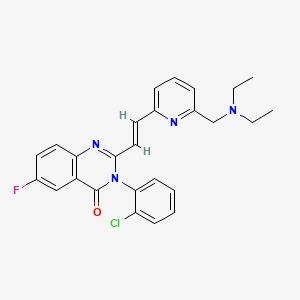
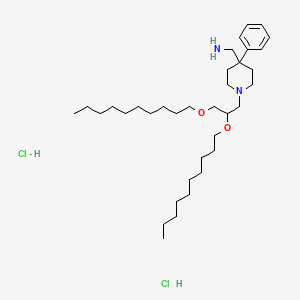
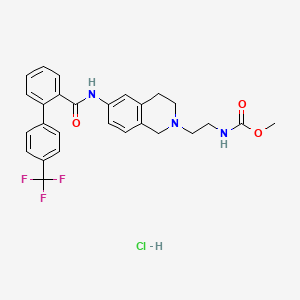
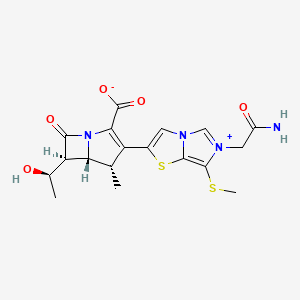
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
